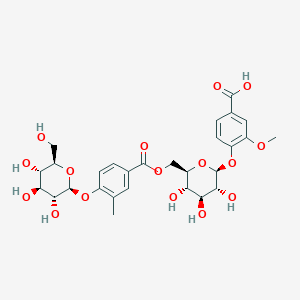
3-Chlor-4'-Hydroxybenzophenon
Übersicht
Beschreibung
3-Chloro-4’-hydroxybenzophenone is an organic compound with the molecular formula C13H9ClO2. It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 3-position and a hydroxyl group at the 4’-position of the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4’-hydroxybenzophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and polymers.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is an essential intermediate for the synthesis of fenofibrate, a lipid-lowering drug.
Industry: It is used in the production of polyether ketone (PEK), a high-performance engineering plastic.
Wirkmechanismus
Target of Action
3-Chloro-4’-hydroxybenzophenone is an essential intermediate for the synthesis of fenofibrate, a class of lipid-lowering drugs . It plays a crucial role in the production of these pharmaceuticals, acting as a key building block in their chemical structure .
Mode of Action
The compound is synthesized from the reaction of phenol with p-Chlorobenzotrichloride and p-Chlorobenzoylchloride in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The reaction involves the formation of a biaryl ether bond, which is a key structural feature of fenofibrate .
Biochemical Pathways
The biosynthetic steps leading towards 3-chloro-4-hydroxybenzoic acid, a precursor to 3-Chloro-4’-hydroxybenzophenone, were investigated by in vitro assays . Ab7, an isoenzyme of a 3-deoxy-7-phosphoheptulonate (DAHP) synthase, is involved in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase (Ab5) yielding 4-hydroxybenzoic acid (4-HBA) .
Result of Action
The result of the action of 3-Chloro-4’-hydroxybenzophenone is the production of fenofibrate, a lipid-lowering drug . Fenofibrate is used to reduce cholesterol levels in patients with hypercholesterolemia and mixed dyslipidemia .
Action Environment
The synthesis of 3-Chloro-4’-hydroxybenzophenone is influenced by environmental factors such as temperature and the presence of specific catalysts . The reaction takes place in ethylene dichloride at different temperatures using K-10 clay Supported metal chloride solid catalysts . The method merits over conventional methods as it reduces the generation of hazardous waste, is eco-friendly, and simple in workup process and easy separation .
Biochemische Analyse
Biochemical Properties
It is known that benzophenones can participate in various biochemical reactions, such as free radical bromination and nucleophilic substitution
Molecular Mechanism
It is known that benzophenones can undergo reactions at the benzylic position, which involves the removal of a hydrogen atom from the benzylic position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Chloro-4’-hydroxybenzophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation reaction. In this process, phenol reacts with p-chlorobenzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) in an organic solvent like dichloromethane. The reaction is typically carried out at low temperatures (35-45°C) to form 3-chloro-4’-methoxybenzophenone, which is then demethylated to yield 3-chloro-4’-hydroxybenzophenone .
Industrial Production Methods
Industrial production of 3-chloro-4’-hydroxybenzophenone often involves the use of eco-friendly solid acid catalysts. For example, the reaction of phenol with p-chlorobenzotrichloride and p-chlorobenzoyl chloride in ethylene dichloride using clay-supported metal chloride catalysts has been shown to yield high product purity and reduce hazardous waste generation .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4’-hydroxybenzophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-chloro-4’-hydroxybenzoic acid.
Reduction: Formation of 3-chloro-4’-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxybenzophenone: Lacks the chlorine atom at the 3-position.
4-Chloro-4’-methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group at the 4’-position.
4-Chloro-4’-nitrobenzophenone: Contains a nitro group instead of a hydroxyl group at the 4’-position.
Uniqueness
3-Chloro-4’-hydroxybenzophenone is unique due to the presence of both a chlorine atom and a hydroxyl group, which imparts distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals .
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(4-hydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFARANORDJNAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10486255 | |
| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61002-52-6 | |
| Record name | 3-Chlorophenyl 4-hydroxyphenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10486255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)








![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)




